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molecular formula C6H9NOS B150996 (2,4-Dimethyl-1,3-thiazol-5-yl)methanol CAS No. 50382-32-6

(2,4-Dimethyl-1,3-thiazol-5-yl)methanol

Cat. No. B150996
M. Wt: 143.21 g/mol
InChI Key: BRQKYVQSAUQHNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06204293B1

Procedure details

A 3-neck 100 mL round-bottom flask was charged with anhydrous CH2Cl2 (20 mL) and oxalyl chloride (1.0 mL, 11.25 mmol) under N2 atmosphere. The mixture was cooled to −78° C. Anhydrous DMS O (1.1 mL, 15 mmol) was slowly added. The reaction was allowed to stir for 30 min. 2,4-dimethylthiazole-5-methanol (1.181 g, 7.5 mmol) in CH2Cl2 (5 mL) was slowly added. The reaction was allowed to stir for about 3 h, until TLC (1:1 EtOAc/Hexane) showed no starting material. The reaction was quenched with triethylamine (4.3 mL, 30 mmol) and stirred for 10 min. before warming to room temperature. The reaction was poured into Et2O (100 mL) and then extracted with water (2×25 mL). The organic phase was washed with NaHCO3(aq) (25 mL) and brine (25 mL). Dry over MgSO4 and concentrated under vacuum. The product was stored in the freezer. Yield: 1.04 g (89%) orange crystalline solid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.181 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
4.3 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
EtOAc Hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CSC.[CH3:10][C:11]1[S:12][C:13]([CH2:17][OH:18])=[C:14]([CH3:16])[N:15]=1.C(N(CC)CC)C>C(Cl)Cl.CCOCC.CCOC(C)=O.CCCCCC>[CH3:10][C:11]1[S:12][C:13]([CH:17]=[O:18])=[C:14]([CH3:16])[N:15]=1 |f:6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC
Step Two
Name
Quantity
1.181 g
Type
reactant
Smiles
CC=1SC(=C(N1)C)CO
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
4.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
1 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Six
Name
EtOAc Hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C.CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
to stir for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 10 min.
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
before warming to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with water (2×25 mL)
WASH
Type
WASH
Details
The organic phase was washed with NaHCO3(aq) (25 mL) and brine (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CC=1SC(=C(N1)C)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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